molecular formula C12H7BrN2 B8482037 5-Bromo-2-pyridin-3-ylbenzonitrile

5-Bromo-2-pyridin-3-ylbenzonitrile

Cat. No.: B8482037
M. Wt: 259.10 g/mol
InChI Key: WFBYMVMEQNQPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-pyridin-3-ylbenzonitrile is a heteroaromatic compound featuring a benzene ring substituted with a bromine atom at position 5, a nitrile group (-CN) at position 2, and a pyridine ring attached via its 3-position. This structure combines electron-withdrawing groups (bromine and nitrile) with a pyridine moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C12H7BrN2

Molecular Weight

259.10 g/mol

IUPAC Name

5-bromo-2-pyridin-3-ylbenzonitrile

InChI

InChI=1S/C12H7BrN2/c13-11-3-4-12(10(6-11)7-14)9-2-1-5-15-8-9/h1-6,8H

InChI Key

WFBYMVMEQNQPHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C(C=C2)Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

  • Electron-Withdrawing vs. Electron-Donating Groups :
    The nitrile group in this compound is strongly electron-withdrawing, enhancing electrophilic reactivity compared to electron-donating groups like methoxy (-OCH3) in and . This makes the nitrile-bearing compound more reactive in nucleophilic aromatic substitution or cross-coupling reactions .

Physicochemical Properties

  • Solubility: The nitrile group in this compound reduces solubility in polar solvents compared to hydroxyl- or amino-substituted derivatives (e.g., and ). Compounds with methoxy groups ( and ) exhibit higher solubility in organic solvents like dichloromethane .

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